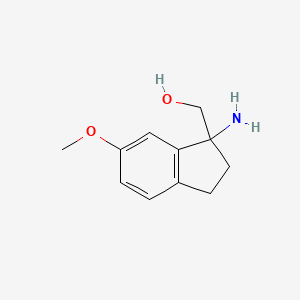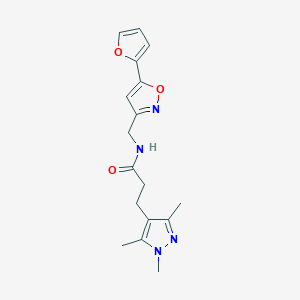![molecular formula C29H26N2O3S B2543896 2-([1,1'-Biphenyl]-4-yl)-N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydrochinolin-6-yl)acetamid CAS No. 955595-19-4](/img/structure/B2543896.png)
2-([1,1'-Biphenyl]-4-yl)-N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydrochinolin-6-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a biphenyl group, an acetamide group, and a tetrahydroquinoline group with a phenylsulfonyl substituent . The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve reactions such as Friedel-Crafts alkylation or acylation, which are commonly used to introduce alkyl or acyl groups into aromatic rings . The formation of the tetrahydroquinoline ring could potentially involve a Povarov reaction or similar processes .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, resulting in various conformations . The tetrahydroquinoline group is a heterocyclic ring that includes a nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the aromatic rings could participate in electrophilic aromatic substitution reactions . The amide group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it’s likely to be a solid at room temperature, given its molecular complexity . Its solubility would depend on the solvent used .Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben die Verwendung dieser Verbindung zur Verbesserung der Kompatibilität zwischen verschiedenen Polymeren untersucht. Insbesondere wurde sie als Kompatibilisator für Blends aus Polyethylen (PE) und isotaktischem Polypropylen (iPP) oder Polystyrol (PS) eingesetzt. Die Einführung von Phenylsulfonylgruppen entlang der Polyolefinketten verbessert die Grenzflächenhaftung zwischen den Komponenten, was zu besseren mechanischen Eigenschaften und Phasendispersion führt .
- Anwendung: 1,4-Bis(phenylsulfonyloxy)benzol, eine verwandte Verbindung, wurde auf seine Photoacidausbeute-Eigenschaften untersucht. Die Untersuchung ähnlicher Derivate, einschließlich unserer Zielverbindung, könnte Einblicke in ihr Verhalten als Photoacidausbeute liefern. Das Verständnis ihrer Mechanismen kann Bereiche wie die Mikrofabrikation und die Halbleiterherstellung beeinflussen .
- Anwendung: Obwohl nicht direkt mit dem Pflanzenschutz verbunden, kann das Verständnis des Verhaltens von Verbindungen wie 2-([1,1’-Biphenyl]-4-yl)-N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydrochinolin-6-yl)acetamid zur Entwicklung neuartiger Pestizidformulierungen beitragen. Forscher könnten sein Potenzial als Gerüst für die Entwicklung neuer Wirkstoffe oder als Referenzverbindung in Toxizitätsstudien untersuchen .
Kompatibilität von Polymerblends
Photoacidausbeute
Pestizide Forschung
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets such as enzymes or receptors. The presence of the amide group and the aromatic rings could allow for interactions such as hydrogen bonding or pi stacking .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3S/c32-29(20-22-13-15-24(16-14-22)23-8-3-1-4-9-23)30-26-17-18-28-25(21-26)10-7-19-31(28)35(33,34)27-11-5-2-6-12-27/h1-6,8-9,11-18,21H,7,10,19-20H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZNDDAIUWOUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)N(C1)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2543813.png)
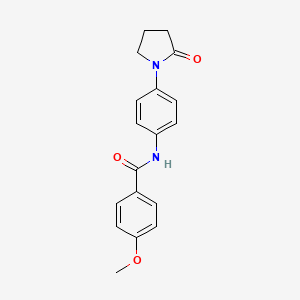
![2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole](/img/structure/B2543815.png)
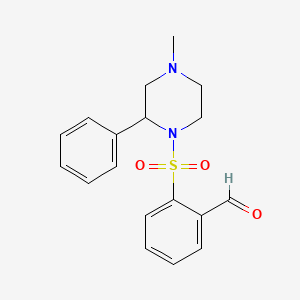
![3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2543819.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2543821.png)
![Ethyl 5-[(2-chloroacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543822.png)
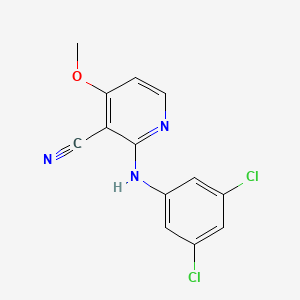
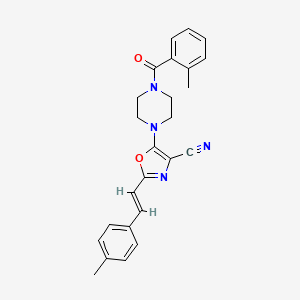
![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2543827.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B2543828.png)
